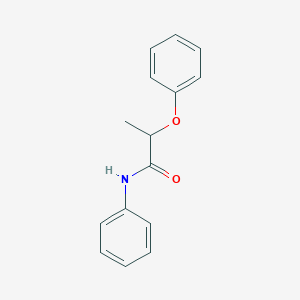

2-phenoxy-N-phenylpropanamide

Descripción general

Descripción

2-phenoxy-N-phenylpropanamide is a chemical compound with the molecular formula C15H15NO2 . It has an average mass of 241.285 Da and a mono-isotopic mass of 241.110275 Da .

Synthesis Analysis

A series of 2-phenoxy-N-phenylacetamides were designed and synthesized with a view to develop novel anticancer agents . All compounds were prepared with varied substitutions in the phenyl ring of aniline and evaluated for their anticancer activity . Another study reported the synthesis of a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs using 1-phenylethylamine and substituted phenols .Molecular Structure Analysis

The molecular structure of 2-phenoxy-N-phenylpropanamide consists of a phenylpropanamide core with a phenoxy substituent . The exact structure can be determined using techniques such as NMR spectroscopy .Aplicaciones Científicas De Investigación

Medicinal Chemistry

“2-phenoxy-N-phenylpropanamide” is a derivative of phenoxy acetamide, which has been studied extensively in medicinal chemistry . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects . Phenoxy acetamide and its derivatives have shown promise as potential therapeutic candidates .

Pharmacological Activities

Phenoxy acetamide and its derivatives have demonstrated a range of pharmacological activities . For example, certain acetamides have shown good activity, but compounds like N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide have shown remarkable results .

Synthesis of Valuable Amides

“2-phenoxy-N-phenylpropanamide” can be synthesized through the enzymatic amidation of phenoxypropionic acid . This process involves the direct condensation of one equivalent of carboxylic acids and two equivalents of anilines derivatives .

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)

The enzymatic amidation reactions have been performed on a set of nonsteroidal anti-inflammatory drugs (NSAIDs), phenoxypropionic acid, and protected-prolines . This process could potentially be used to create new NSAIDs.

Green Chemistry

The synthesis of “2-phenoxy-N-phenylpropanamide” aligns with the principles of green chemistry and sustainability . The process is clean, sustainable, and eco-friendly, making it an attractive pathway to amide structures .

Biocatalysis

The synthesis of “2-phenoxy-N-phenylpropanamide” involves biocatalysis, specifically the use of lipases . Lipases are hydrolytic enzymes that are easy to use under mild conditions, recyclable, biodegradable, and exhibit remarkable chemo-, regio-, and enantioselectivity .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-phenoxy-N-phenylpropanamide is the enzyme inosine monophosphate dehydrogenase (IMPDH) . This enzyme is crucial in the biosynthesis of guanine nucleotides and plays a key role in the proliferation of cells .

Mode of Action

2-Phenoxy-N-phenylpropanamide interacts with its target, IMPDH, by inhibiting its activity . This inhibition disrupts the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a critical step in the synthesis of guanine nucleotides .

Biochemical Pathways

The inhibition of IMPDH by 2-phenoxy-N-phenylpropanamide affects the purine biosynthesis pathway . This disruption leads to a decrease in the production of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other cellular functions .

Pharmacokinetics

Similar compounds are known to undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation

Result of Action

The molecular and cellular effects of 2-phenoxy-N-phenylpropanamide’s action primarily involve the disruption of nucleotide synthesis. By inhibiting IMPDH, this compound reduces the availability of guanine nucleotides, potentially affecting various cellular processes that rely on these molecules .

Propiedades

IUPAC Name |

2-phenoxy-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-12(18-14-10-6-3-7-11-14)15(17)16-13-8-4-2-5-9-13/h2-12H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWNEBUCCLAFBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-phenylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)

![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)

![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)

![4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)

![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)

![2-[(4-carboxyphenyl)sulfonyl]terephthalic acid](/img/structure/B4927022.png)